![molecular formula C7H11NO2 B3031316 4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 246147-55-7](/img/structure/B3031316.png)
4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one
Overview
Description
“4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one” is a chemical compound with the molecular formula C7H11NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of similar compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A practical and scalable synthesis of a related compound, 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, has been reported .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle. The ring is substituted with an ethoxy group at the 4-position and a methyl group at the 3-position . The pyrrolidine ring is saturated, meaning it only contains single bonds .Chemical Reactions Analysis
While specific chemical reactions involving “4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one” are not available, pyrrolidine derivatives are known to participate in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The molecular weight of “4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one” is 141.17 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications
Glycolic Acid Oxidase Inhibitors
4-Ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one and its derivatives have been studied as inhibitors of glycolic acid oxidase. Research demonstrates that certain derivatives, particularly those with large lipophilic substituents, are effective competitive inhibitors of this enzyme. This has implications for medical applications, especially in controlling urinary oxalate levels (Rooney et al., 1983).
Synthesis of Aminopyrrole Carboxylates
The compound is used in the synthesis of methyl 4-aminopyrrole-2-carboxylates. Utilizing a FeCl2/Et3N binary catalytic system, these derivatives are produced through relay catalytic cascade reactions. This synthesis method has potential in the creation of various pharmaceutical and agrochemical products (Galenko et al., 2015).
Triphenylphosphine Mediated Synthesis
Another study reports the use of triphenylphosphine in reactions with ethyl 2-arylamino-2-oxo-acetates to produce dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates. This method presents an efficient way to synthesize complex pyrrole derivatives, which can be useful in various chemical and pharmaceutical industries (Yavari et al., 2005).
Herbicidal and Fungicidal Activities
Research into 4-amino derivatives of tetramic acid, which include the 4-ethoxy intermediate of this compound, has shown promising herbicidal and fungicidal activities. This suggests potential agricultural applications for these compounds in controlling weeds and fungal diseases (Liu et al., 2014).
Electrochromic Devices
The compound has been explored in the context of electrochromic devices (ECDs). Derivatives of this compound have been used in the development of conducting polymers for ECDs, indicating its utility in electronic and optical applications (Camurlu & Gültekin, 2012).
Stability Analysis
The stability of derivatives of 4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one in various conditions has been studied, particularly in pharmaceutical compounds. Understanding the stability of these derivatives is crucial for their effective use in drug development (Muszalska & Wojtyniak, 2007).
Future Directions
Pyrrolidine derivatives, including “4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one”, have potential for further exploration due to their versatile structure and wide range of chemical and biological properties . They can serve as valuable building blocks in the development of new drugs and other biologically active compounds .
properties
IUPAC Name |
3-ethoxy-4-methyl-1,2-dihydropyrrol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-10-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDAGAZXNLJVKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)NC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379321 | |
Record name | 4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one | |
CAS RN |
246147-55-7 | |
Record name | 4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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